4,6-diethyl-2(1H)-pyridinone

Description

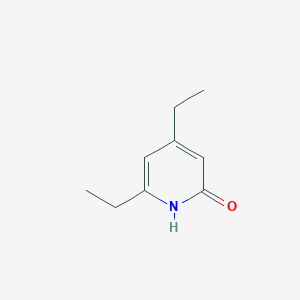

Structure

3D Structure

Properties

Molecular Formula |

C9H13NO |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

4,6-diethyl-1H-pyridin-2-one |

InChI |

InChI=1S/C9H13NO/c1-3-7-5-8(4-2)10-9(11)6-7/h5-6H,3-4H2,1-2H3,(H,10,11) |

InChI Key |

QKYXQYQFLULGMM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=O)NC(=C1)CC |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

The ¹H-NMR and ¹³C-NMR spectra of 4,6-diethyl-2(1H)-pyridinone provide the primary evidence for its covalent structure. The assignments are based on predicted chemical shifts, multiplicities, and integration values derived from the analysis of similar substituted pyridone systems. nih.gov

In the ¹H-NMR spectrum, the ethyl groups at positions 4 and 6 give rise to characteristic signals: a quartet for the methylene (B1212753) protons (-CH₂) coupled to the adjacent methyl protons, and a triplet for the terminal methyl protons (-CH₃) coupled to the methylene protons. The two protons on the pyridinone ring (H-3 and H-5) are expected to appear as distinct singlets or narrowly coupled doublets in the olefinic region. A broad singlet corresponding to the N-H proton is also anticipated, the chemical shift of which can be highly dependent on solvent and concentration.

The ¹³C-NMR spectrum complements this information by showing distinct signals for each unique carbon atom. The carbonyl carbon (C-2) is typically observed furthest downfield. The olefinic carbons of the ring (C-3, C-4, C-5, C-6) appear in the intermediate region, while the aliphatic carbons of the ethyl substituents are found in the upfield region of the spectrum. The complete assignment of ¹H and ¹³C NMR spectroscopic data for pyridone derivatives is often achieved through a combination of one- and two-dimensional experiments. nih.gov

Predicted ¹H-NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| N-H | 11.0 - 12.5 | broad singlet | 1H |

| H-5 | ~6.1 | singlet | 1H |

| H-3 | ~5.9 | singlet | 1H |

| C4-CH₂ | ~2.5 | quartet | 2H |

| C6-CH₂ | ~2.4 | quartet | 2H |

| C4-CH₂-CH₃ | ~1.2 | triplet | 3H |

Predicted ¹³C-NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (C=O) | ~166 |

| C-6 | ~155 |

| C-4 | ~154 |

| C-3 | ~103 |

| C-5 | ~101 |

| C6-CH₂ | ~29 |

| C4-CH₂ | ~23 |

| C6-CH₂-CH₃ | ~14 |

To confirm the assignments made from 1D NMR spectra and to establish definitive connectivity between atoms, two-dimensional (2D) NMR techniques are indispensable. uchile.cl For this compound, COSY and HMQC (or its modern equivalent, HSQC) experiments are particularly informative.

The COrrelation SpectroscopY (COSY) experiment reveals proton-proton (¹H-¹H) coupling relationships. For this molecule, COSY would show cross-peaks connecting the methylene and methyl protons within each ethyl group, confirming their adjacency.

The Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC) experiment maps protons directly to the carbons they are attached to, providing ¹H-¹³C one-bond correlations. This technique would unequivocally link the proton signals of the ethyl groups and the ring to their corresponding carbon signals, confirming the assignments in the tables above.

Expected 2D NMR Correlations for this compound

| Technique | Correlated Nuclei | Expected Cross-Peaks |

|---|---|---|

| COSY | ¹H - ¹H | C4-CH₂ ↔ C4-CH₂-CH₃ |

| C6-CH₂ ↔ C6-CH₂-CH₃ | ||

| HMQC/HSQC | ¹H - ¹³C (¹J) | H-3 ↔ C-3 |

| H-5 ↔ C-5 | ||

| C4-CH₂ ↔ C4-CH₂ | ||

| C6-CH₂ ↔ C6-CH₂ | ||

| C4-CH₂-CH₃ ↔ C4-CH₂-CH₃ |

Diastereotopicity is a stereochemical concept where two groups in a molecule are considered non-equivalent because their replacement would lead to the formation of diastereomers. masterorganicchemistry.comchemistrysteps.com Diastereotopic protons are chemically non-equivalent and therefore exhibit distinct signals in an NMR spectrum. masterorganicchemistry.com

In the parent molecule, this compound, the two methylene protons of each ethyl group are chemically equivalent (homotopic) in an achiral solvent. This is because the molecule is achiral and possesses a plane of symmetry (the plane of the ring).

However, if a chiral center were introduced into the molecule, for example, by substitution at the C-3 or C-5 position with a chiral group, the situation would change. The introduction of a stereocenter would render the local environment of the two methylene protons on each ethyl group different. libretexts.org One methylene proton would be pro-R and the other pro-S. Replacing them one at a time with another group (e.g., deuterium) would create a pair of diastereomers. Consequently, these methylene protons would become diastereotopic and would be expected to show separate NMR signals, likely coupling to each other (geminal coupling) and to the adjacent methyl protons (vicinal coupling), resulting in a more complex splitting pattern known as an ABX₃ system (or appearing as two distinct quartets). researchgate.netlew.ro

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present. The IR spectrum of this compound is characterized by several key absorption bands. The most prominent features arise from the pyridone core, including the N-H and C=O stretching vibrations. nist.govnist.gov The presence of the ethyl groups adds characteristic aliphatic C-H stretching and bending modes.

Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H stretch (H-bonded) | 3100 - 2900 | Strong, Broad |

| C-H stretch (aliphatic) | 2960 - 2850 | Medium-Strong |

| C=O stretch (amide) | 1660 - 1640 | Very Strong |

| C=C stretch (ring) | 1600 - 1550 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Ion Confirmation

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula. For this compound (C₉H₁₃NO), high-resolution mass spectrometry (HRMS) would confirm its molecular formula by providing a highly accurate mass measurement of the molecular ion ([M]⁺˙ or protonated species [M+H]⁺).

The electron ionization (EI) mass spectrum would also display a characteristic fragmentation pattern. The fragmentation of pyridinones often involves initial cleavages related to the substituent groups. cdnsciencepub.com For this compound, common fragmentation pathways would include the loss of a methyl radical ([M-15]⁺) or an ethyl radical ([M-29]⁺) via cleavage of the ethyl side chains. chemguide.co.uklibretexts.org Loss of neutral molecules such as carbon monoxide (CO), a characteristic fragmentation for pyridones, is also expected.

Predicted Mass Spectrometry Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₃NO |

| Molecular Weight (Nominal) | 151 |

| Exact Mass | 151.0997 |

Single Crystal X-ray Diffraction (XRD) Analysis

Single crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com While a specific crystal structure for this compound is not described in the available literature, the crystal engineering of 2(1H)-pyridinone and its derivatives is well-studied.

A highly robust and predictable feature of 2(1H)-pyridinone derivatives is their tendency to form centrosymmetric dimers in the solid state. nih.govresearchgate.net This supramolecular assembly, known as the pyridone homosynthon, is held together by a pair of strong N-H···O hydrogen bonds between two molecules, forming a characteristic R²₂(8) ring motif. nih.govacs.org This dimerization is a predominant feature confirmed by X-ray crystallography in numerous related structures. researchgate.netnih.gov An XRD analysis of this compound would be expected to reveal this dimeric structure, providing precise bond lengths, bond angles, and details of the crystal packing influenced by the ethyl substituents.

Typical Crystallographic Parameters for a Substituted Pyridinone Dimer

| Parameter | Illustrative Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P-1 |

| Molecules per unit cell (Z) | 4 or 2 |

| N-H···O bond distance | 2.7 - 2.9 Å |

Determination of Crystal System and Space Group

The crystal system and space group of a compound are fundamental parameters determined by X-ray crystallography. For pyridinone derivatives, a variety of crystal systems have been observed. For instance, the related compound 1-ethyl-2,6-dimethyl-4(1H)-pyridinone trihydrate crystallizes in the monoclinic space group Cc researchgate.net. Another derivative, 4,6-dimethyl-5-nitro-1H-pyridin-2-one, also crystallizes in a monoclinic system, but with the space group P21/n researchgate.net. The specific crystal system and space group of this compound would be dependent on the packing of its molecules, influenced by the size and orientation of the ethyl groups.

Table 1: Crystallographic Data for Related Pyridinone Compounds

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| 1-ethyl-2,6-dimethyl-4(1H)-pyridinone trihydrate | Monoclinic | Cc | researchgate.net |

This table is for illustrative purposes and showcases data for related compounds, not this compound.

Elucidation of Intermolecular and Intramolecular Hydrogen Bonding Networks

A key feature of 2(1H)-pyridinone derivatives is their ability to form hydrogen bonds. The N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a hydrogen bond acceptor. This typically leads to the formation of centrosymmetric dimers through N-H···O hydrogen bonds researchgate.netnih.gov. This robust hydrogen-bonding motif, known as the pyridone homosynthon, is a common feature in the crystal structures of many pyridinone derivatives nih.gov.

It is highly probable that this compound would also exhibit this dimeric structure in the solid state. The presence of the ethyl groups is unlikely to interfere with this primary hydrogen bonding interaction, although they may influence the longer-range packing of these dimers. Intramolecular hydrogen bonds are not expected in this molecule due to the lack of appropriate functional groups in suitable proximity.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and subatomic levels. These methods, primarily Density Functional Theory (DFT) and ab initio techniques, allow for the detailed exploration of a molecule's electronic structure, which in turn governs its reactivity.

DFT and ab initio methods are the cornerstones of modern computational chemistry. DFT is particularly popular due to its balance of accuracy and computational efficiency, making it suitable for a wide range of molecular systems. nih.govrsc.org These calculations can predict various properties, including molecular geometry, vibrational frequencies, and electronic characteristics. For the pyridinone class of compounds, these theoretical studies have been instrumental in understanding their structure and potential applications. nih.govnih.gov

Ab initio methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without the inclusion of experimental data. researchgate.net While often more computationally demanding than DFT, they provide a fundamental understanding of molecular systems. nih.gov

The accuracy of quantum chemical calculations is highly dependent on the chosen methodology and basis set. Common DFT functionals include B3LYP (Becke, three-parameter, Lee–Yang–Parr), which combines the strengths of both HF and DFT. nih.govmdpi.comnih.gov The Hartree-Fock (HF) method is a foundational ab initio approach that provides a good starting point for more complex calculations. reddit.com

The basis set, a set of mathematical functions used to describe the orbitals of atoms in a molecule, is also a critical choice. Larger basis sets, such as 6-311++G(d,p), generally provide more accurate results but require greater computational resources. nih.gov The selection of an appropriate functional and basis set is crucial for obtaining reliable theoretical predictions for molecules like those in the pyridinone family. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgyoutube.comlibretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital most likely to accept electrons, acting as an electrophile. youtube.comyoutube.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. nist.govyoutube.comyoutube.com A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. For pyridinone derivatives, FMO analysis can identify the regions of the molecule most susceptible to nucleophilic and electrophilic attack. researchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Energies for 4,6-diethyl-2(1H)-pyridinone This table is illustrative and based on general principles for similar molecules, as specific data for this compound is not available.

| Orbital | Energy (eV) | Significance |

|---|---|---|

| HOMO | -6.5 | Electron-donating ability (Nucleophilicity) |

| LUMO | -1.2 | Electron-accepting ability (Electrophilicity) |

| HOMO-LUMO Gap | 5.3 | Indicator of chemical reactivity and stability |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. researchgate.netwolfram.comuni-muenchen.de The MEP map illustrates regions of positive and negative electrostatic potential on the molecular surface. researchgate.netwolfram.com

Red-colored regions indicate a negative potential, corresponding to areas of high electron density that are susceptible to electrophilic attack. Conversely, blue-colored regions represent a positive potential, indicating electron-deficient areas that are prone to nucleophilic attack. researchgate.net For a molecule like this compound, an MEP map would likely show a negative potential around the oxygen atom of the carbonyl group, making it a likely site for interaction with electrophiles.

Understanding the distribution of electronic charge on the atoms within a molecule is crucial for explaining its chemical properties. Mulliken population analysis and Natural Population Analysis (NPA) are two common methods for calculating partial atomic charges from quantum chemical calculations. researchgate.netwikipedia.orgchemrxiv.orgresearchgate.netuni-muenchen.de

These analyses provide insights into the electrostatic nature of the molecule and can help identify acidic and basic sites. While Mulliken charges are computationally simple, they can be sensitive to the choice of basis set. wikipedia.orguni-muenchen.de NPA is often considered to provide a more robust description of the electron distribution. researchgate.net

Table 2: Hypothetical Atomic Charges for this compound using Mulliken Population Analysis This table is for illustrative purposes only, as specific data for this compound is not available.

| Atom | Partial Charge (e) |

|---|---|

| O (carbonyl) | -0.55 |

| N | -0.40 |

| C (carbonyl) | +0.60 |

Chemical Potential (μ): Indicates the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Softness (S): The reciprocal of hardness, indicating how easily a molecule can be polarized.

These parameters are valuable for comparing the reactivity of different molecules and for understanding their behavior in chemical reactions. researchgate.netscirp.org For substituted pyridinones, these descriptors can help in predicting their relative stability and reactivity. nih.gov

Table 3: Hypothetical Global Chemical Reactivity Descriptors for this compound This table presents illustrative values based on general chemical principles, as specific data for the target molecule is unavailable.

| Descriptor | Value (eV) | Formula |

|---|---|---|

| Chemical Potential (μ) | -3.85 | (EHOMO + ELUMO) / 2 |

| Chemical Hardness (η) | 2.65 | (ELUMO - EHOMO) / 2 |

| Electrophilicity Index (ω) | 2.79 | μ2 / (2η) |

| Softness (S) | 0.38 | 1 / η |

A comprehensive literature search did not yield specific computational and theoretical studies focused solely on the compound this compound for the advanced analyses requested in the outline. The provided citations within the user's prompt suggest that such research may exist, but it was not accessible through the performed searches.

Therefore, it is not possible to generate a detailed, data-driven article on Electrophilicity-based Charge Transfer (ECT) Analysis, Natural Bond Orbital (NBO) Analysis, Conformational Analysis and Molecular Dynamics Simulations, theoretical spectroscopic predictions (IR and UV-Vis), or Hirshfeld Surface Analysis specifically for this compound.

To fulfill the user's request, access to the specific scientific literature referenced by the citations,,, and in the prompt would be necessary. Without these sources, any attempt to create the article would lack the required scientific accuracy and detailed research findings.

Hydrogen Bonding Studies

Investigation of Intramolecular Hydrogen Bonding Effects

While no specific studies on intramolecular hydrogen bonding in this compound have been reported, the principles of such interactions are well-established for the broader class of pyridinone derivatives. Intramolecular hydrogen bonds can significantly influence the conformation, stability, and spectroscopic properties of a molecule. In substituted pyridinones, the potential for intramolecular hydrogen bonding would depend on the nature and position of the substituents. For this compound itself, in its ground state, there are no classical hydrogen bond donors and acceptors positioned to form an intramolecular hydrogen bond.

Future computational studies on derivatives of this compound, for instance with a hydroxyl group at the 3-position, would likely involve the following computational approaches to investigate intramolecular hydrogen bonding:

Geometric Analysis: Calculation of the distance between the hydrogen donor and acceptor atoms, as well as the bond angle, to determine the presence and strength of the hydrogen bond.

Vibrational Frequency Analysis: A red shift in the stretching frequency of the donor-hydrogen bond (e.g., O-H or N-H) is a characteristic indicator of hydrogen bond formation.

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to identify bond critical points (BCPs) between the hydrogen atom and the acceptor atom, providing quantitative information about the nature and strength of the interaction.

Natural Bond Orbital (NBO) Analysis: NBO analysis can reveal the donor-acceptor orbital interactions that contribute to the stabilization energy of the hydrogen bond.

These computational techniques would allow for a detailed understanding of how intramolecular hydrogen bonding influences the properties of substituted 4,6-diethyl-2(1H)-pyridinones.

Theoretical Studies on Pyridinone Tautomerism and Aromaticity

The tautomeric equilibrium between the lactam (pyridinone) and lactim (hydroxypyridine) forms is a fundamental characteristic of 2-pyridinones. The position of this equilibrium is influenced by factors such as substitution, solvent, and solid-state packing. Similarly, the aromaticity of the pyridinone ring is a topic of significant theoretical interest.

Tautomerism

For the parent 2-pyridone, computational studies have shown that the pyridinone form is generally more stable than the 2-hydroxypyridine (B17775) tautomer, particularly in the solid state and in polar solvents. The energy difference between the two tautomers is, however, often small.

A theoretical investigation into the tautomerism of this compound would involve calculating the relative energies of the two tautomers: this compound and 4,6-diethyl-2-hydroxypyridine. This is typically achieved using high-level quantum mechanical methods such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2). The calculations would need to account for:

Gas-Phase Energies: To determine the intrinsic relative stability of the tautomers.

Solvation Effects: To predict the tautomeric preference in different solvents, using implicit or explicit solvent models.

Thermodynamic Corrections: Inclusion of zero-point vibrational energy (ZPVE) and thermal corrections to calculate the relative Gibbs free energies.

The presence of the electron-donating ethyl groups at the 4 and 6 positions would be expected to influence the electronic structure of the ring and, consequently, the tautomeric equilibrium. However, without specific calculations, the exact nature of this influence remains speculative.

Aromaticity

The aromaticity of 2-pyridinone is a complex issue. While it possesses a cyclic, planar structure with 6 π-electrons, the presence of the carbonyl group disrupts the uniform delocalization of electrons seen in benzene. Various computational methods are employed to quantify the aromaticity of such systems:

Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of the ring. A negative NICS value is indicative of aromaticity.

Harmonic Oscillator Model of Aromaticity (HOMA): HOMA is a geometry-based index that evaluates the bond length alternation around the ring. A value closer to 1 indicates higher aromaticity.

Anisotropy of the Induced Current Density (AICD): This method visualizes the electron current density induced by an external magnetic field, providing a qualitative and quantitative measure of aromaticity.

Chemical Reactivity and Mechanistic Studies

Reaction Pathways and Mechanisms of 4,6-diethyl-2(1H)-pyridinone

While specific mechanistic studies on this compound are not extensively documented, its reactivity can be inferred from the well-established chemistry of the broader class of 4,6-disubstituted-2(1H)-pyridinones. The synthesis of such compounds can often be achieved through a domino reaction involving chalcones (1,3-diaryl-2-propen-1-ones) under metal and base-free conditions. This reaction proceeds through a proposed mechanism that includes a Michael addition, followed by amination, intramolecular amidation, and finally dehydronitrosation rsc.orgsigmaaldrich.com.

Another general pathway for the formation of the 2-pyridinone core involves the reaction of β-ketoesters with enamines, following a Hantzsch-like pathway. This process typically involves a Knoevenagel condensation followed by a Michael-type addition of an enamine to an ylidene intermediate nih.gov. The presence of the ethyl groups at the 4 and 6 positions of this compound influences the steric and electronic environment of the ring, which can affect reaction rates and the regioselectivity of further transformations.

Pyridinones can also participate in cycloaddition reactions. For instance, nitro-substituted pyridones have been shown to undergo Diels-Alder reactions, where the nitro group activates the pyridone ring, allowing it to act as a diene mdpi.com. While this compound lacks such an activating group, photochemical conditions can promote [4+4] cycloadditions, leading to the formation of complex polycyclic structures tsijournals.com.

Derivatization Reactions and Functional Group Transformations

The 2(1H)-pyridinone scaffold is a versatile template for a variety of derivatization reactions, allowing for the introduction of diverse functional groups. These transformations are key to modifying the physicochemical properties of the molecule. The pyridinone ring has multiple reactive sites that can be targeted for functionalization nih.gov.

Common derivatization reactions for 2(1H)-pyridinones include:

N-Alkylation and N-Arylation: The nitrogen atom of the pyridinone ring can be readily alkylated or arylated. N-alkylation is typically achieved by reacting the pyridinone with an alkyl halide in the presence of a base. For example, 2-pyridone can be N-alkylated with allyl chloroacetate (B1199739) nih.gov.

Electrophilic Substitution: The carbon atoms of the pyridinone ring, particularly at the 3- and 5-positions, are susceptible to electrophilic attack. However, the electron-donating nature of the alkyl groups in this compound may influence the regioselectivity of such reactions.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been successfully employed to introduce aryl or heteroaryl substituents onto the pyridinone core rsc.orgsigmaaldrich.com.

The following table summarizes some common derivatization reactions applicable to the 2(1H)-pyridinone scaffold.

| Reaction Type | Reagents and Conditions | Position of Functionalization | Product Type |

| N-Alkylation | Alkyl halide, Base (e.g., NaH) | N1 | N-Alkyl-2-pyridinone |

| N-Arylation | Aryl boronic acid, Copper catalyst | N1 | N-Aryl-2-pyridinone |

| Halogenation | N-Halosuccinimide (NXS) | C3, C5 | Halo-2-pyridinone |

| Nitration | HNO₃/H₂SO₄ | C3, C5 | Nitro-2-pyridinone |

| Suzuki Coupling | Aryl boronic acid, Pd catalyst, Base | C3, C5 (from corresponding halide) | Aryl-2-pyridinone |

Role of this compound and its Derivatives in Catalysis

The structural features of this compound and its derivatives allow them to play significant roles in catalysis, either as ligands that coordinate to metal centers or as organocatalysts themselves.

The 2(1H)-pyridinone moiety can act as a versatile ligand in coordination chemistry. The presence of both a nitrogen atom within the heterocyclic ring and an exocyclic oxygen atom from the carbonyl group allows for various coordination modes. While the parent this compound is a neutral ligand, its deprotonated form, 4,6-diethyl-2-pyridone-1-ide, can act as an anionic ligand.

Hydroxypyridinones (HOPOs) are particularly well-known for their exceptional metal-chelating properties, especially for hard metal ions like iron(III) kcl.ac.uk. These molecules contain a hydroxyl group ortho to the carbonyl oxygen, creating a bidentate O,O-donor set that forms stable five-membered chelate rings with metal ions. Although this compound lacks this hydroxyl group, the pyridinone core itself can participate in metal coordination.

The nitrogen and oxygen atoms of the pyridinone ring can coordinate to metal centers, leading to the formation of coordination polymers and discrete metal complexes. The nature of the resulting supramolecular structure is influenced by the metal ion, the solvent, and the presence of other coordinating ligands. The ethyl groups at the 4 and 6 positions can provide steric hindrance that influences the geometry of the resulting metal complex. The dynamic nature of these metal-ligand interactions is crucial for the formation and rearrangement of supramolecular assemblies in solution nih.gov.

While specific examples of this compound acting as a catalyst are scarce, the broader class of pyridinone derivatives has found applications in organocatalysis. The ability of the pyridinone scaffold to participate in hydrogen bonding and its tunable electronic properties make it a promising candidate for catalyzing various organic transformations. For instance, ring-fused 2-pyridones have been synthesized via organocatalytic domino reactions, highlighting the potential of the pyridinone core in facilitating complex chemical transformations researchgate.net.

As a Ligand in Coordination Chemistry

Structure-Activity Relationships (SAR) in Chemical Processes

Structure-activity relationship (SAR) studies aim to correlate the chemical structure of a compound with its activity in a particular process. For this compound and its derivatives, SAR studies are most prominent in the context of medicinal chemistry, where modifications to the pyridinone scaffold have been extensively explored to optimize biological activity nih.govnih.gov.

In the realm of chemical processes, SAR can provide insights into how structural modifications affect catalytic efficiency or coordinating ability. For example, in the context of metal chelation by hydroxypyridinones, the position of the hydroxyl group and the nature of other substituents on the pyridinone ring have a profound impact on the stability and selectivity of the resulting metal complexes.

While detailed SAR studies for the catalytic applications of this compound are not widely available, some general principles can be drawn from related systems:

Steric Effects: The size of the substituents at the 4 and 6 positions can influence the accessibility of the nitrogen and oxygen atoms for coordination or catalysis. Larger groups may hinder the approach of substrates or metal ions.

Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the pyridinone ring can alter the electron density at the coordinating atoms, thereby affecting the strength of metal-ligand bonds or the catalytic activity of the molecule.

Hydrogen Bonding: The ability of the N-H group to act as a hydrogen bond donor is a key feature of 2(1H)-pyridinones and can be crucial for their role in organocatalysis, where they can activate substrates through hydrogen bonding interactions.

The following table provides a hypothetical SAR for 4,6-disubstituted-2(1H)-pyridinones in the context of metal coordination.

| Substituent at C4/C6 | Electronic Effect | Steric Hindrance | Expected Impact on Metal Coordination |

| -H | Neutral | Low | Baseline coordination |

| -CH₃ | Weakly electron-donating | Moderate | May slightly increase ligand donor strength |

| -C₂H₅ | Electron-donating | Moderate-High | Increases ligand donor strength, may introduce steric constraints |

| -CF₃ | Strongly electron-withdrawing | Moderate | Decreases ligand donor strength |

| -Ph | Electron-withdrawing (inductive), Conjugating (mesomeric) | High | Complex electronic effects, significant steric hindrance |

Influence of Substituents on Reactivity and Selectivity

The presence of two ethyl groups at the C4 and C6 positions of the 2-pyridinone ring significantly influences its reactivity, primarily through inductive effects and steric hindrance. Alkyl groups are known to be electron-donating, which increases the electron density of the aromatic ring, thereby activating it towards electrophilic substitution. This activation is a general feature observed in substituted aromatic systems. The increased nucleophilicity of the ring makes it more susceptible to attack by electrophiles.

In the context of C-H functionalization reactions, substituents on the 2-pyridinone ring have been shown to exert significant control over site-selectivity. For instance, in palladium-catalyzed reactions, the steric and electronic properties of substituents can direct the reaction to either the C3 or C5 position. While a direct study on the 4,6-diethyl derivative is not available, it can be inferred that the ethyl groups would play a crucial role in determining the outcome of such transformations.

Furthermore, substituents can influence the tautomeric equilibrium between the 2-pyridinone and 2-hydroxypyridine (B17775) forms. While 2-pyridinone is the predominant tautomer in most cases, the electronic nature of substituents can affect the relative stability of the two forms. Electron-donating groups, such as ethyl groups, are expected to further favor the 2-pyridinone tautomer.

Mechanistic Basis for Modulation of Molecular Interactions

From a mechanistic standpoint, the ambident nucleophilic character of the pyridone anion is a key feature of its reactivity. The anion can react with electrophiles at either the nitrogen or the oxygen atom. The regioselectivity of this attack is influenced by the nature of the electrophile, the solvent, and the counterion. While specific kinetic and thermodynamic data for the reactions of the this compound anion are not provided in the search results, it is expected that the electron-donating ethyl groups would enhance the nucleophilicity of the anion, potentially affecting the rates of N- versus O-alkylation or acylation.

Computational studies on substituted pyridines have provided insights into how substituents modulate their permeability and molecular properties. These studies highlight the importance of considering solute-solvent interactions and various molecular descriptors in understanding the behavior of these molecules. Although a specific computational study on this compound was not found, such approaches could provide a deeper mechanistic understanding of its molecular interactions.

Supramolecular Chemistry Involving 4,6 Diethyl 2 1h Pyridinone Analogues

Self-Assembly and Dimerization Principles

The fundamental principle governing the self-assembly of 2(1H)-pyridinone and its analogues is the formation of highly stable centrosymmetric dimers. This dimerization is driven by the formation of a pair of complementary N-H···O hydrogen bonds between two monomers. nih.gov This specific and reliable interaction pattern is known as a supramolecular homosynthon, which acts as a robust connector for linking molecules. nih.gov

The stability of these hydrogen-bonded dimers can be influenced by the surrounding environment. In nonpolar solvents like chloroform, pyridinone derivatives readily form dimers, whereas in polar, hydrogen-bonding solvents such as methanol, the solvent molecules can compete for the hydrogen bonding sites, favoring the monomeric state. acs.org

Non-Covalent Interactions Driving Supramolecular Architectures

While the primary N-H···O hydrogen bonds are responsible for dimerization, a suite of weaker non-covalent interactions dictates the higher-order arrangement of these dimers into complex three-dimensional architectures. semanticscholar.orgresearchgate.net These interactions include other forms of hydrogen bonding and π-interactions, which collectively stabilize the crystal lattice. researchgate.netsemanticscholar.org

The predominant non-covalent interaction in pyridinone assemblies is the strong N-H···O hydrogen bond that drives dimerization. nih.gov Beyond this primary interaction, weaker hydrogen bonds play a significant role in consolidating the supramolecular structure.

N-H···O Hydrogen Bonds : These are the primary interactions responsible for the formation of the stable R²₂(8) ring motif in pyridinone dimers. nih.govresearchgate.net

C-H···O Hydrogen Bonds : The ethyl groups and the aromatic C-H bonds on the pyridinone ring can act as weak hydrogen bond donors, interacting with the electronegative oxygen atom of the carbonyl group on adjacent dimers. researchgate.net These interactions help to link the dimers into sheets or more complex 3D networks, adding further stability to the crystal structure.

The interplay of these hydrogen bonds creates a robust network, leading to well-defined crystal structures. rsc.org

Table 1: Representative Hydrogen Bond Parameters in Pyridinone-based Supramolecular Structures

| Interaction Type | Donor (D) - H···Acceptor (A) | D···A Distance (Å) | H···A Distance (Å) | D-H···A Angle (°) | Role |

|---|---|---|---|---|---|

| Primary | N-H···O=C | 2.7 - 2.9 | 1.8 - 2.0 | 160 - 180 | Dimer Formation |

| Secondary | C-H···O=C | 3.0 - 3.5 | 2.2 - 2.6 | 130 - 160 | Stabilizing Crystal Packing |

| Secondary | C-H···N | 3.2 - 3.6 | 2.3 - 2.7 | 120 - 150 | Directional Packing Influence |

Note: The values presented are typical ranges observed in related crystal structures and may vary for specific 4,6-diethyl-2(1H)-pyridinone analogues.

The aromatic pyridinone ring is an electron-rich π-system, making it susceptible to various π-interactions which are crucial for the stabilization of supramolecular structures. researchgate.net

π-π Stacking : In some arrangements, pyridinone rings may stack on top of each other. This interaction is driven by the overlap of p-orbitals in the π-conjugated systems. researchgate.net The stacking can be face-to-face or offset, and it is a significant force in the self-assembly of many aromatic molecules. researchgate.net

Formation of Inclusion Complexes and Host-Guest Chemistry

Host-guest chemistry involves the formation of complexes where a larger "host" molecule encapsulates a smaller "guest" molecule or ion through non-covalent interactions. nih.govwikipedia.org These structures are also known as inclusion complexes. nih.govmdpi.com The formation of such a complex can alter the physical and chemical properties of the guest molecule. taylorfrancis.com

The well-defined and relatively rigid structure of the this compound dimer can act as a molecular host. The cavity or surface created by the two associated monomers, along with the peripheral diethyl groups, can provide a binding site for small guest molecules. The binding within these complexes is governed by the same non-covalent forces previously discussed, such as hydrogen bonding and C-H···π interactions. oiccpress.com The selectivity of the host for a particular guest is determined by factors like size, shape, and chemical complementarity between the host's binding site and the guest molecule. wikipedia.org

Design Principles for Supramolecular Polymers Utilizing Pyridinone Motifs

Supramolecular polymers are polymeric arrays of monomeric units held together by reversible, directional non-covalent interactions. nih.govnih.gov The predictable and robust dimerization of the pyridinone motif makes it an excellent building block for designing such materials. researchgate.net

Key design principles include:

Directionality and Strength : The strong, directional N-H···O hydrogen bonds of the pyridinone motif reliably guide the self-assembly process, leading to the formation of ordered, linear chains or networks. nih.gov

Monomer Design : To form a polymer, the monomer must be at least difunctional. This can be achieved by creating a molecule that contains two pyridinone units. When these monomers are mixed, they can link together in a linear fashion, with each monomer acting as a bridge between two others, driven by the standard dimerization interaction at each end.

Reversibility and Stimuli-Responsiveness : Because the connections are non-covalent, the polymerization process is reversible. tue.nl The polymer chains can de-polymerize and re-polymerize in response to external stimuli such as changes in temperature, solvent polarity, or concentration. This "living" nature allows for the creation of adaptive materials. researchgate.net

Hierarchical Assembly : Simple pyridinone-based supramolecular polymers can further assemble into more complex hierarchical structures, such as nanofibers or gels. nih.gov The properties of the final material can be tuned by modifying the chemical structure of the monomeric building blocks, for instance, by altering the side chains (like the diethyl groups) to control solubility and secondary interactions. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.